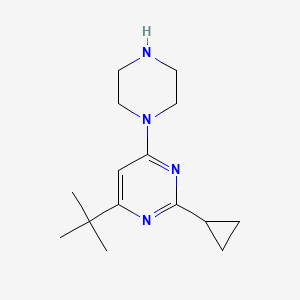![molecular formula C18H21F2N5O2 B6449170 5-fluoro-2-[4-(5-fluoro-6-methylpyridine-2-carbonyl)piperazin-1-yl]-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one CAS No. 2549026-83-5](/img/structure/B6449170.png)
5-fluoro-2-[4-(5-fluoro-6-methylpyridine-2-carbonyl)piperazin-1-yl]-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-fluoro-2-[4-(5-fluoro-6-methylpyridine-2-carbonyl)piperazin-1-yl]-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one is a useful research compound. Its molecular formula is C18H21F2N5O2 and its molecular weight is 377.4 g/mol. The purity is usually 95%.
The exact mass of the compound 5-fluoro-2-[4-(5-fluoro-6-methylpyridine-2-carbonyl)piperazin-1-yl]-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one is 377.16633125 g/mol and the complexity rating of the compound is 671. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-fluoro-2-[4-(5-fluoro-6-methylpyridine-2-carbonyl)piperazin-1-yl]-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-fluoro-2-[4-(5-fluoro-6-methylpyridine-2-carbonyl)piperazin-1-yl]-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Anticancer Properties
This compound has shown promise in cancer research due to its ability to inhibit specific enzymes involved in cell proliferation. Researchers are investigating its potential as a targeted therapy for various cancers, including breast, lung, and colon cancer. Preclinical studies suggest that it interferes with tumor growth pathways, making it an exciting candidate for further investigation .
Anti-Inflammatory Effects
The compound exhibits anti-inflammatory properties by modulating immune responses. It may suppress pro-inflammatory cytokines and reduce tissue damage caused by chronic inflammation. Researchers are exploring its use in conditions like rheumatoid arthritis, inflammatory bowel disease, and neuroinflammatory disorders .
Antiviral Activity
In vitro studies indicate that this compound inhibits viral replication by interfering with viral enzymes. It has shown activity against certain RNA viruses, including influenza and hepatitis C. Scientists are keen on understanding its mechanism of action and evaluating its potential as an antiviral drug .
Neuroprotective Potential
The compound’s structure suggests it could protect neurons from oxidative stress and excitotoxicity. Researchers are investigating its role in neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Early studies show promise, but more research is needed to establish its efficacy .
Cardiovascular Applications
Preliminary data suggests that this compound may have vasodilatory effects, potentially benefiting cardiovascular health. Researchers are studying its impact on blood pressure regulation, endothelial function, and atherosclerosis. Clinical trials are ongoing .
Metabolic Disorders
The compound’s interaction with metabolic pathways has caught the attention of researchers. It may influence glucose metabolism, lipid profiles, and insulin sensitivity. Investigations are underway to explore its role in diabetes and obesity management .
Antibacterial Properties
In vitro studies indicate that this compound exhibits antibacterial activity against certain Gram-positive bacteria. Researchers are exploring its potential as a novel antibiotic agent. However, clinical trials are necessary to validate its efficacy and safety .
Synthetic Chemistry
Beyond its biological applications, this compound serves as a valuable building block in synthetic chemistry. Medicinal chemists use it to create derivatives with enhanced properties or selectivity. Its versatility makes it a sought-after intermediate in drug discovery .
属性
IUPAC Name |
5-fluoro-2-[4-(5-fluoro-6-methylpyridine-2-carbonyl)piperazin-1-yl]-4-propan-2-yl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F2N5O2/c1-10(2)15-14(20)16(26)23-18(22-15)25-8-6-24(7-9-25)17(27)13-5-4-12(19)11(3)21-13/h4-5,10H,6-9H2,1-3H3,(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWWZUMURNPPRHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(=O)N2CCN(CC2)C3=NC(=C(C(=O)N3)F)C(C)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-fluoro-2-[4-(5-fluoro-6-methylpyridine-2-carbonyl)piperazin-1-yl]-4-propan-2-yl-1H-pyrimidin-6-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-benzyl-octahydrocyclopenta[c]pyrrole-3a-carboxamide](/img/structure/B6449091.png)
![5-fluoro-2-[4-(pent-4-enoyl)piperazin-1-yl]-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6449092.png)
![5-fluoro-6-(propan-2-yl)-2-[4-(4,4,4-trifluorobutanoyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6449099.png)
![8-(5-fluoropyrimidin-4-yl)-4'-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one](/img/structure/B6449104.png)
![5-fluoro-2-[4-(1-methyl-1H-imidazole-4-carbonyl)piperazin-1-yl]-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6449111.png)
![2-[4-(2,5-dimethylfuran-3-carbonyl)piperazin-1-yl]-5-fluoro-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6449125.png)
![5-fluoro-2-[4-(4-methyl-1,3-thiazole-5-carbonyl)piperazin-1-yl]-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6449142.png)
![5-fluoro-6-(propan-2-yl)-2-[4-(pyridine-3-carbonyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6449147.png)

![5-fluoro-2-[4-(3-fluoropyridine-4-carbonyl)piperazin-1-yl]-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6449161.png)
![5-fluoro-6-(propan-2-yl)-2-[4-(pyrazine-2-carbonyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6449164.png)
![5-fluoro-6-(propan-2-yl)-2-{4-[2-(pyridin-3-yl)acetyl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one](/img/structure/B6449177.png)
![2-[(cyclobutylmethyl)sulfanyl]-3,4,5,6,7,8-hexahydroquinazolin-4-one](/img/structure/B6449182.png)
![8-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]-4',6'-dimethyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one](/img/structure/B6449189.png)